molecular formula C13H14N2O B1601633 4-(Benzyloxy)benzene-1,2-diamine CAS No. 41927-17-7

4-(Benzyloxy)benzene-1,2-diamine

Cat. No. B1601633
CAS RN: 41927-17-7
M. Wt: 214.26 g/mol
InChI Key: UQVGKXPXBIVFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)benzene-1,2-diamine is a chemical compound with the molecular weight of 214.27 . Its IUPAC name is 4-(benzyloxy)-1,2-benzenediamine . The InChI code for this compound is 1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)benzene-1,2-diamine can be inferred from its IUPAC name and InChI code. It consists of a benzene ring with two amine groups (-NH2) at positions 1 and 2, and a benzyloxy group (-OC6H5) at position 4 .

Scientific Research Applications

Synthesis of N-arylbenzene-1,2-diamines

The compound “4-(Benzyloxy)benzene-1,2-diamine” plays a crucial role in the selective synthesis of N-arylbenzene-1,2-diamines . The process involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid, which leads to N2-aryl-4-methoxybenzene-1,2-diamines as the major product .

Synthesis of 1-arylbenzimidazoles

Another significant application of “4-(Benzyloxy)benzene-1,2-diamine” is in the synthesis of 1-arylbenzimidazoles . This process involves the irradiation of 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid, which results in 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .

Development of PDGFR Inhibitors

Compounds with a 1-phenyl-1H-benzimidazole skeleton, which can be synthesized using “4-(Benzyloxy)benzene-1,2-diamine”, have been studied for their potential as platelet-derived growth factor receptor (PDGFR) inhibitors .

Development of COX Inhibitors

These 1-phenyl-1H-benzimidazole compounds have also been studied for their potential as cyclooxygenase (COX) inhibitors .

Development of Phosphodiesterase 10A Inhibitors

Research has also been conducted into the potential of these 1-phenyl-1H-benzimidazole compounds as phosphodiesterase 10A inhibitors .

Use in Optoelectronic Materials

1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), an important electronic material for OLED applications, can be synthesized using N-Aryl-1,2-phenylenediamines, which can be derived from "4-(Benzyloxy)benzene-1,2-diamine" .

properties

IUPAC Name

4-phenylmethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVGKXPXBIVFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523649
Record name 4-(Benzyloxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzene-1,2-diamine

CAS RN

41927-17-7
Record name 4-(Benzyloxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-benzyloxy-2-nitroaniline (2.31 g, 9.46 mmol) in acetic acid (50 ml) was added conc. hydrochloric acid (1 ml), and gradually added zinc powder (2.16 g, 0.330 mmol) with ice-cooling and the mixture was stirred for 15 minutes, and further added gradually zinc powder (2.16 g, 0.33 mmol) and stirred for 20 minutes. The reaction solution was filtered with celite, and the filtrate was concentrated in vacuo. The resulting residue was dissolved in chloroform and neutralized with a saturated sodium bicarbonate solution. The organic layer was washed with water and a saturated sodium chloride solution successively, dried over anhydrous sodium sulfate and concentrated in vacuo to provide 2.01 g (yield 99%) of crude 4-benzyloxy-1,2-phenylenediamine.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.16 g
Type
catalyst
Reaction Step One
Name
Quantity
2.16 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.44 G. of 1-amino-4-benzyloxy-2-nitrobenzene is stirred in 100 ml. methanol and 100 ml. 20% hydrochloric acid with 1.0 g. iron powder at room temperature. After 2 hours, the mixture is poured into excess ammonium hydroxide solution, the residue extracted with chloroform, filtered under nitrogen, dried over magnesium sulfate, filtered once again, and evaporated to dryness to give 1,2-diamino-4-benzyloxybenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzyloxy)benzene-1,2-diamine
Reactant of Route 2
4-(Benzyloxy)benzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)benzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)benzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)benzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)benzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.